

Novel Quinoxaline Derivatives: A Promising Frontier in Antimicrobial Drug Discovery

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Compound of Interest

Compound Name: 3-aminoquinoxaline-2-carboxylic Acid

Cat. No.: B1270939

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A comparative analysis of the antimicrobial spectrum of new quinoxaline derivatives reveals their potential as potent therapeutic agents against a wide range of bacterial and fungal pathogens. These compounds demonstrate significant efficacy, in some instances surpassing the activity of established antibiotics, highlighting their promise in addressing the growing challenge of antimicrobial resistance.

Researchers in drug development are increasingly turning their attention to quinoxaline scaffolds due to their broad spectrum of biological activities.^[1] Recent studies have showcased the synthesis and evaluation of novel quinoxaline derivatives, revealing their potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal species. This guide provides a comparative overview of the antimicrobial performance of these emerging compounds, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Spectrum:

The in vitro efficacy of novel quinoxaline derivatives has been extensively evaluated, with many compounds exhibiting significant activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Bacterial Strains (µg/mL)

Compound/ Drug	Staphyloco ccus aureus	Bacillus subtilis	Escherichia coli	Pseudomon as aeruginosa	Reference
Novel					
Quinoxaline					
Set A					
Compound 7	-	-	-	-	[2]
Compound 8a	-	No Activity	-	No Activity	[2]
Compound 8c	-	-	Highly Active	No Activity	[2]
Compound 8d	-	-	Highly Active	-	[2]
Compound 11a	-	-	Highly Active	-	[2]
Compound 11c	-	-	Highly Active	-	[2]
Novel					
Quinoxaline					
Set B					
Compound 2d	-	16	8	-	[3][4]
Compound 3c	-	16	8	-	[3][4]
Compound 4	-	16	-	-	[3][4]
Compound 6a	-	16	-	-	[3][4]
Novel					
Quinoxaline					
Set C					

Compound 5m	4-16	8-32	4-32	-	[5]
Compound 5n	4-16	8-32	4-32	-	[5]
Compound 5o	4-16	8-32	4-32	-	[5]
Compound 5p	4-16	8-32	4-32	-	[5]
Standard Antibiotics					
Ciprofloxacin	12.07	-	-	<1	[6][7]
Vancomycin (against MRSA)	1-4	-	-	-	[8]

Note: "-" indicates data not provided in the cited source. "Highly Active" indicates significant activity was observed, but specific MIC values were not tabulated in the source.

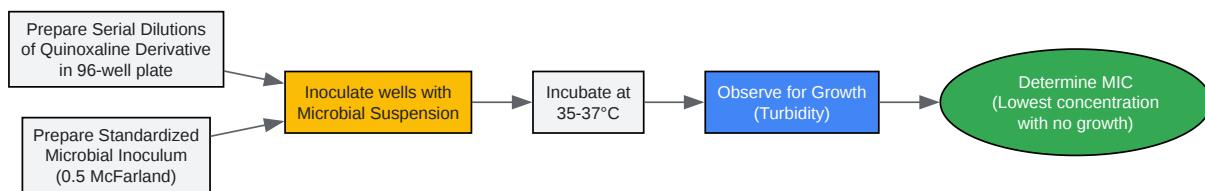
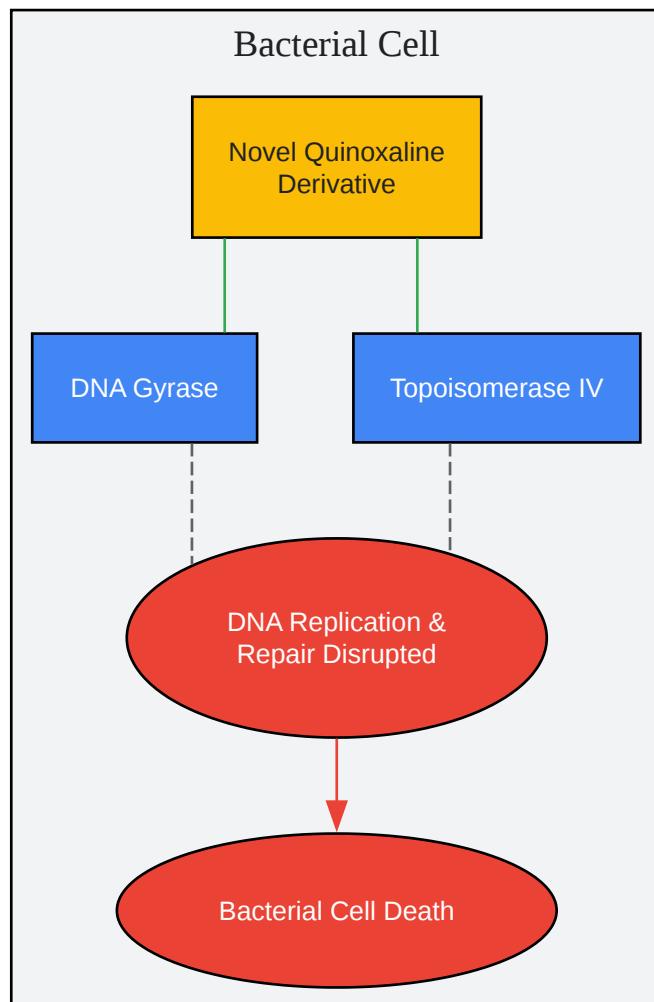
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Fungal Strains (µg/mL)

Compound/ Drug	Candida albicans	Aspergillus flavus	Candida glabrata	Candida krusei	Reference
Novel					
Quinoxaline					
Set D					
Compound 10	16	16	-	-	[3][4]
Novel					
Quinoxaline					
Set E					
3- hydrazinoqui- noxaline-2- thiol	More effective than Amphotericin B	-	Higher effectiveness than Amphotericin B	-	[9][10]
Novel					
Quinoxaline- Triazole					
Compound 5d	4	-	2	2	[11]
Standard					
Antifungals					
Fluconazole	0.5	-	2	16	[11]
Amphotericin B	-	-	-	-	[9][10]

Note: "-" indicates data not provided in the cited source.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism by which many quinoxaline derivatives exert their antimicrobial effect is through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.^[1] These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinoxaline derivatives disrupt these vital cellular processes, ultimately leading to bacterial cell death.



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